molecular formula C12H11FN2OS2 B3013627 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide CAS No. 941973-62-2

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Cat. No.: B3013627
CAS No.: 941973-62-2
M. Wt: 282.35
InChI Key: LHHZBHCPEZNBIZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).

    Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of the corresponding benzoyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to introduce an azide group.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaN3, potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Azides, other substituted derivatives

Scientific Research Applications

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison

Compared to similar compounds, 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can enhance its biological activity and chemical reactivity. The fluorine atom also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHZBHCPEZNBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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